molecular formula C24H21N3O8S B4302361 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline

Cat. No. B4302361
M. Wt: 511.5 g/mol
InChI Key: UJZJJDYSZSEUNU-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder with a molecular weight of 549.62 g/mol. This compound has several important properties that make it useful for a variety of applications, including its ability to act as a fluorescent probe and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to act by binding to specific biomolecules and causing changes in their conformation or function. This can lead to alterations in cellular signaling pathways and ultimately to changes in cell behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline depend on the specific biomolecules it interacts with. For example, it has been shown to bind to DNA and inhibit the activity of certain enzymes involved in DNA replication and repair. It has also been shown to bind to proteins and alter their function, leading to changes in cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline in lab experiments is its ability to act as a fluorescent probe, which allows for easy detection and quantification of biomolecules. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline. One area of interest is the development of new therapeutic agents based on this compound for the treatment of cancer and other diseases. Another area of interest is the use of this compound in the development of new diagnostic tools for the detection of biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with specific biomolecules.

Scientific Research Applications

3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a therapeutic agent for the treatment of cancer and other diseases.

properties

IUPAC Name

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O8S/c1-15-4-7-19(8-5-15)36(32,33)25-14-17(10-16-6-9-22(34-2)23(11-16)35-3)24-20(25)12-18(26(28)29)13-21(24)27(30)31/h4-13H,14H2,1-3H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZJJDYSZSEUNU-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC(=C(C=C3)OC)OC)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC(=C(C=C3)OC)OC)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(3,4-dimethoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.